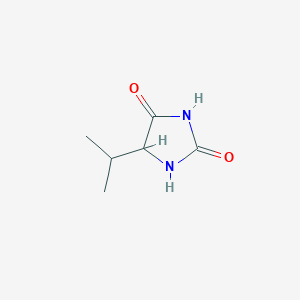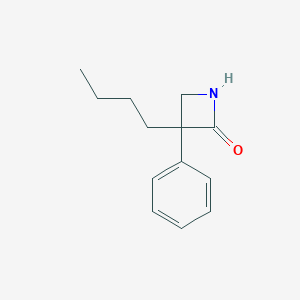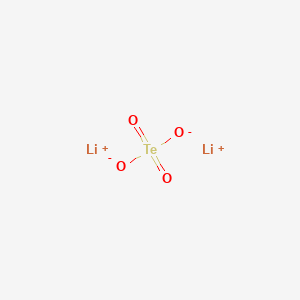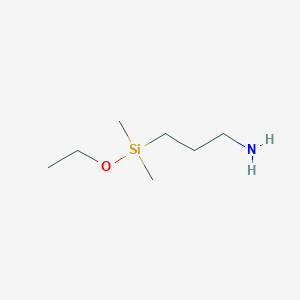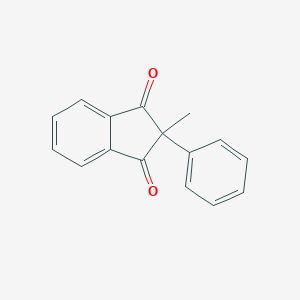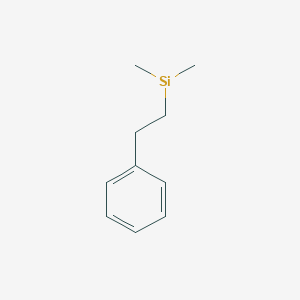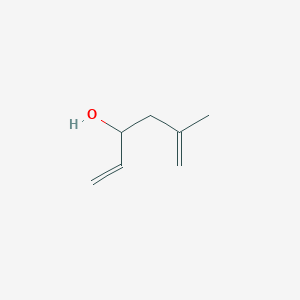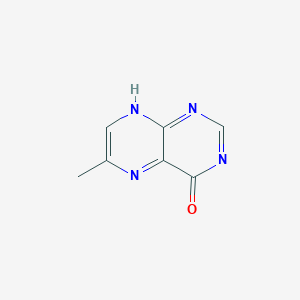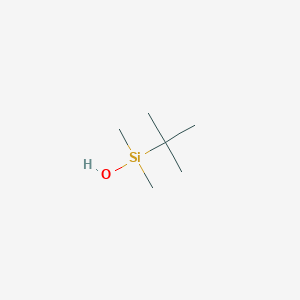![molecular formula C42H39O4P B101261 Tris[4-(1-phenylethyl)phenyl] phosphate CAS No. 16960-08-0](/img/structure/B101261.png)
Tris[4-(1-phenylethyl)phenyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[4-(1-phenylethyl)phenyl] phosphate, also known as TPPP, is a flame retardant commonly used in various industries, including electronics, textiles, and construction. TPPP is a halogen-free alternative to traditional flame retardants, which are known to be harmful to the environment and human health.
Aplicaciones Científicas De Investigación
Tris[4-(1-phenylethyl)phenyl] phosphate has been extensively studied for its flame-retardant properties and has been found to be effective in reducing the flammability of various materials, including plastics, textiles, and coatings. Tris[4-(1-phenylethyl)phenyl] phosphate has also been investigated for its potential use as a flame retardant in lithium-ion batteries, which are known to be prone to thermal runaway and fire hazards.
Mecanismo De Acción
Tris[4-(1-phenylethyl)phenyl] phosphate acts as a flame retardant by releasing phosphorus-containing radicals upon exposure to heat, which react with the free radicals generated during combustion to form stable, non-flammable species. This mechanism effectively interrupts the chain reaction of combustion, preventing the spread of fire.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Tris[4-(1-phenylethyl)phenyl] phosphate. However, some studies have suggested that Tris[4-(1-phenylethyl)phenyl] phosphate may have endocrine-disrupting effects, affecting the reproductive and thyroid systems of animals. Further research is needed to fully understand the potential health risks associated with Tris[4-(1-phenylethyl)phenyl] phosphate exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tris[4-(1-phenylethyl)phenyl] phosphate has several advantages as a flame retardant for lab experiments, including its high thermal stability, low toxicity, and compatibility with various materials. However, Tris[4-(1-phenylethyl)phenyl] phosphate has some limitations, such as its relatively high cost compared to other flame retardants and its potential environmental and health risks.
Direcciones Futuras
There are several future directions for research on Tris[4-(1-phenylethyl)phenyl] phosphate and its applications. One area of interest is the development of more efficient synthesis methods for Tris[4-(1-phenylethyl)phenyl] phosphate, which could reduce its production costs. Another area of research is the investigation of the potential health and environmental risks associated with Tris[4-(1-phenylethyl)phenyl] phosphate exposure, which could inform regulations on its use. Finally, there is a need for research on the performance of Tris[4-(1-phenylethyl)phenyl] phosphate in real-world applications, such as in electronics and textiles, to determine its effectiveness and safety.
Métodos De Síntesis
Tris[4-(1-phenylethyl)phenyl] phosphate can be synthesized by a one-pot reaction between triphenyl phosphate and 1-phenylethyl bromide in the presence of a palladium catalyst. The reaction takes place in a solvent, such as dimethylformamide, at elevated temperatures and under an inert atmosphere. The resulting product is then purified by column chromatography to obtain Tris[4-(1-phenylethyl)phenyl] phosphate with high purity.
Propiedades
Número CAS |
16960-08-0 |
|---|---|
Nombre del producto |
Tris[4-(1-phenylethyl)phenyl] phosphate |
Fórmula molecular |
C42H39O4P |
Peso molecular |
638.7 g/mol |
Nombre IUPAC |
tris[4-(1-phenylethyl)phenyl] phosphate |
InChI |
InChI=1S/C42H39O4P/c1-31(34-13-7-4-8-14-34)37-19-25-40(26-20-37)44-47(43,45-41-27-21-38(22-28-41)32(2)35-15-9-5-10-16-35)46-42-29-23-39(24-30-42)33(3)36-17-11-6-12-18-36/h4-33H,1-3H3 |
Clave InChI |
LVNYEUXPFPQSNE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=C(C=C3)C(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)C6=CC=CC=C6 |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=C(C=C3)C(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)C6=CC=CC=C6 |
Otros números CAS |
16960-08-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




